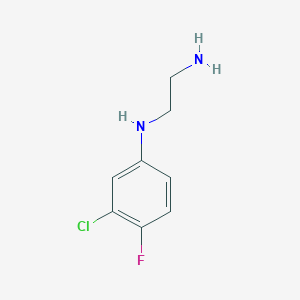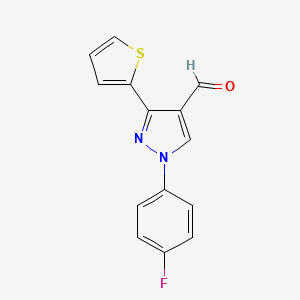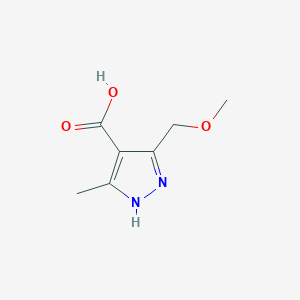
3-(Methoxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methoxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a methoxymethyl group attached to the third position and a methyl group at the fifth position, with a carboxylic acid functional group at the fourth position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as ethyl acetoacetate and hydrazine hydrate.
Reaction Steps: The process involves the formation of a pyrazole ring through a condensation reaction between ethyl acetoacetate and hydrazine hydrate, followed by methylation and carboxylation steps to introduce the methoxymethyl and carboxylic acid groups, respectively.
Reaction Conditions: The reactions are usually carried out under acidic or basic conditions, with temperatures ranging from 60°C to 100°C, depending on the specific reagents and catalysts used.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reactions are carried out in large reactors with precise control over temperature, pressure, and pH.
Purification: The crude product is purified through recrystallization or chromatographic techniques to achieve the desired purity and yield.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.
Reduction: The pyrazole ring can be reduced to form a variety of reduced derivatives.
Substitution: The methoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acids.
Reduction Products: Reduced pyrazoles and their derivatives.
Substitution Products: Alkylated and aminated derivatives.
科学的研究の応用
3-(Methoxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals, particularly those targeting diseases related to inflammation and infection.
Industry: It is utilized in the development of agrochemicals and dyes due to its versatile chemical properties.
作用機序
The mechanism by which 3-(Methoxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and microbial processes.
Pathways: It may modulate signaling pathways related to inflammation and immune response, leading to its potential therapeutic effects.
類似化合物との比較
Pyrazole: The parent compound without substituents.
Methylpyrazole: Pyrazole with a methyl group at the 5-position.
Carboxypyrazole: Pyrazole with a carboxylic acid group at the 4-position.
Uniqueness: 3-(Methoxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the methoxymethyl and carboxylic acid groups, which confer distinct chemical and biological properties compared to its simpler analogs.
特性
IUPAC Name |
3-(methoxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-4-6(7(10)11)5(3-12-2)9-8-4/h3H2,1-2H3,(H,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHDXRXRRBSSJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)COC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
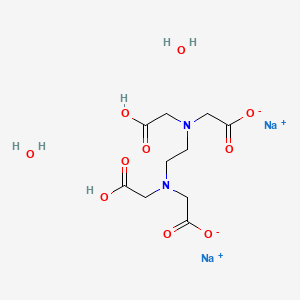
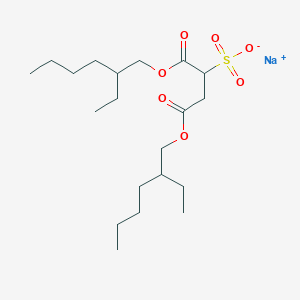
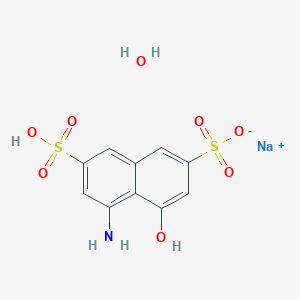
![Sodium erythorbate [FCC]](/img/structure/B7815050.png)
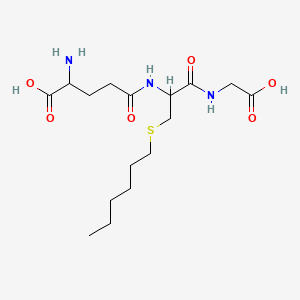
![Sodium;3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylate](/img/structure/B7815061.png)
![sodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B7815067.png)
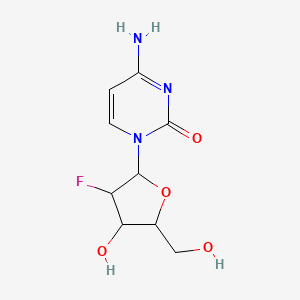
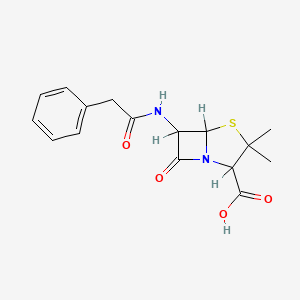
![5-methyl-4-oxo-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7815091.png)
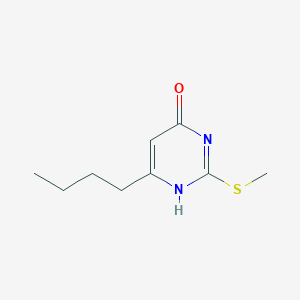
![4-Amino-6-[(2-nitrophenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B7815106.png)
